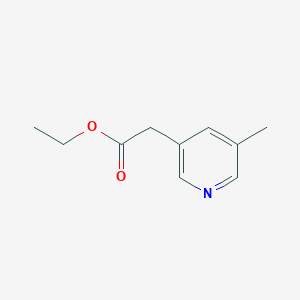
Ethyl 2-(5-methylpyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methylpyridin-3-yl)acetate is an organic compound belonging to the family of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C10H13NO2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methylpyridin-3-yl)acetate typically involves the esterification of 5-methylpyridine-3-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction can be represented as follows:
[ \text{5-methylpyridine-3-acetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time . The process parameters, such as microwave power, catalyst concentration, and reaction time, are carefully controlled to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 5-methylpyridine-3-acetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-methylpyridine-3-acetic acid and ethanol.
Reduction: 5-methylpyridine-3-ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-methylpyridin-3-yl)acetate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-methylpyridine-3-acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Ethyl 2-(5-methylpyridin-3-yl)acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a similar structure but lacks the pyridine ring, making it less versatile in biological applications.
Methyl butyrate: Another ester with a fruity odor but different chemical properties due to the absence of the pyridine ring.
5-methylpyridine-3-acetic acid: The parent acid of the ester, which has different reactivity and applications.
These comparisons highlight the unique combination of the ester and pyridine functionalities in this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-(5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)5-9-4-8(2)6-11-7-9/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
OESQYRFEBGGWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
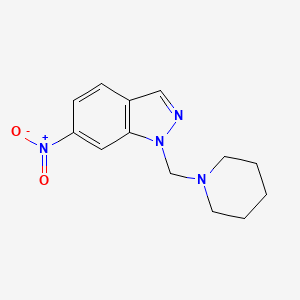
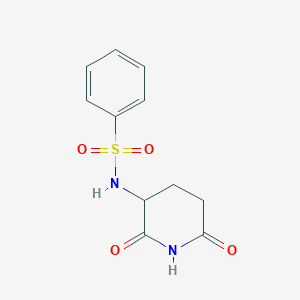
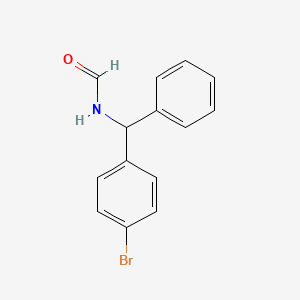

![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)

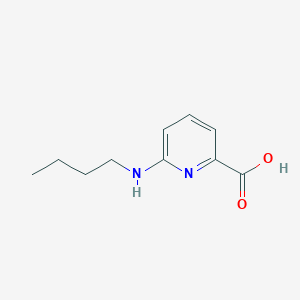
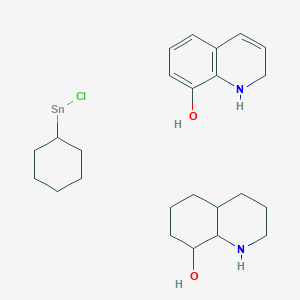
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)

